molecular formula C9H20O B1598568 3-Ethyl-2,2-dimethyl-3-pentanol CAS No. 66793-96-2

3-Ethyl-2,2-dimethyl-3-pentanol

Cat. No.: B1598568
CAS No.: 66793-96-2
M. Wt: 144.25 g/mol
InChI Key: CFWIFHZJKFFDFU-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethyl-3-pentanol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three other carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2,2-dimethyl-3-pentanol can be synthesized through the Grignard reaction, where an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2,2-dimethylpropanal can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-dimethyl-3-pentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Ethyl-2,2-dimethyl-3-pentanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-pentanol
  • 2,2-Dimethyl-3-pentanol
  • 3-tert-Butyl-3-pentanol

Uniqueness

3-Ethyl-2,2-dimethyl-3-pentanol is unique due to its specific structure, which includes an ethyl group and two methyl groups attached to the same carbon atom bearing the hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-ethyl-2,2-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-9(10,7-2)8(3,4)5/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIFHZJKFFDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391698
Record name 3-Ethyl-2,2-dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-96-2
Record name 3-Ethyl-2,2-dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,2-dimethyl-3-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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